Cas no 2138761-48-3 (3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine)
3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine
- 2138761-48-3
- EN300-1148956
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- Inchi: 1S/C10H9FIN3/c1-5-9(14-15-10(5)13)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H3,13,14,15)
- InChI Key: WXCUKYPKSCBDFY-UHFFFAOYSA-N
- SMILES: IC1C=C(C=CC=1C1=C(C)C(N)=NN1)F
Computed Properties
- Exact Mass: 316.98252g/mol
- Monoisotopic Mass: 316.98252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 54.7Ų
3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1148956-0.05g |
3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine |
2138761-48-3 | 95% | 0.05g |
$647.0 | 2023-10-25 | |
| Enamine | EN300-1148956-0.1g |
3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine |
2138761-48-3 | 95% | 0.1g |
$678.0 | 2023-10-25 | |
| Enamine | EN300-1148956-0.25g |
3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine |
2138761-48-3 | 95% | 0.25g |
$708.0 | 2023-10-25 | |
| Enamine | EN300-1148956-0.5g |
3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine |
2138761-48-3 | 95% | 0.5g |
$739.0 | 2023-10-25 | |
| Enamine | EN300-1148956-1.0g |
3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine |
2138761-48-3 | 1g |
$986.0 | 2023-06-09 | ||
| Enamine | EN300-1148956-2.5g |
3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine |
2138761-48-3 | 95% | 2.5g |
$1509.0 | 2023-10-25 | |
| Enamine | EN300-1148956-5.0g |
3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine |
2138761-48-3 | 5g |
$2858.0 | 2023-06-09 | ||
| Enamine | EN300-1148956-10.0g |
3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine |
2138761-48-3 | 10g |
$4236.0 | 2023-06-09 | ||
| Enamine | EN300-1148956-1g |
3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine |
2138761-48-3 | 95% | 1g |
$770.0 | 2023-10-25 | |
| Enamine | EN300-1148956-5g |
3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine |
2138761-48-3 | 95% | 5g |
$2235.0 | 2023-10-25 |
3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine
Comprehensive Overview of 3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine (CAS No. 2138761-48-3)
3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the 4-fluoro-2-iodophenyl and 4-methyl-1H-pyrazol-5-amine moieties, make it a valuable intermediate for drug discovery and development. Researchers are increasingly interested in this compound due to its potential applications in targeting specific biological pathways, particularly in oncology and neurology.
The compound's CAS No. 2138761-48-3 serves as a critical identifier in chemical databases, ensuring accurate tracking and regulatory compliance. With the growing demand for fluorinated and iodinated compounds in medicinal chemistry, 3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine has garnered attention for its ability to enhance drug bioavailability and metabolic stability. These properties align with current trends in precision medicine, where researchers seek compounds with optimized pharmacokinetic profiles.
In recent years, the scientific community has focused on heterocyclic compounds like pyrazoles due to their versatile biological activities. The presence of both fluoro and iodo substituents in this molecule further enhances its reactivity, making it a promising candidate for cross-coupling reactions in synthetic chemistry. This aligns with the broader industry shift toward sustainable and efficient synthetic methodologies, such as palladium-catalyzed reactions, which are frequently discussed in academic and industrial forums.
From an SEO perspective, users often search for terms like "fluoro-iodophenyl pyrazole derivatives", "CAS 2138761-48-3 applications", or "synthesis of 4-methyl-1H-pyrazol-5-amine compounds". These queries reflect the compound's relevance in both academic and industrial settings. Additionally, the rise of AI-driven drug discovery has increased interest in such structurally complex molecules, as they are often flagged by machine learning algorithms for further investigation.
Quality control and analytical characterization of 3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine are critical for its successful application. Techniques like HPLC, NMR, and mass spectrometry are commonly employed to verify its purity and structural integrity. These methods are frequently searched by professionals seeking reliable protocols for handling such compounds, underscoring the need for detailed technical documentation.
In summary, 3-(4-fluoro-2-iodophenyl)-4-methyl-1H-pyrazol-5-amine represents a compelling case study in modern chemical research. Its multifaceted applications, combined with the industry's focus on fluorinated and iodinated building blocks, position it as a compound of enduring interest. As research continues to evolve, this molecule is likely to play a pivotal role in advancing both therapeutic and synthetic innovations.
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